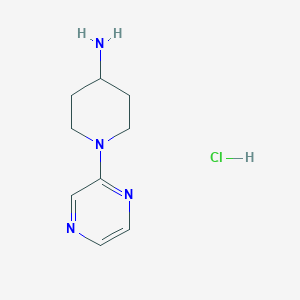

1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride

Description

Properties

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9;/h3-4,7-8H,1-2,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHLXWZROWPQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671555 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-71-0 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride typically involves:

- Construction of the piperidine ring system with the amine at the 4-position

- Attachment of the pyrazin-2-yl substituent at the nitrogen (N1) of the piperidine ring

- Conversion to the hydrochloride salt for stability and handling

These steps are generally achieved through multi-stage synthesis involving reduction, amination, and coupling reactions.

Preparation of Piperidin-4-ylamine Core

A key intermediate in the synthesis is the piperidin-4-ylamine structure, which can be prepared via:

Reduction of piperidin-4-ones or piperidin-4-oximes : A method described in patent EP2200983B1 involves treating betaketosulfoxonium compounds with hydrochloric acid to form piperidineoxime intermediates, which are then reduced using borane-pyridine complex to yield piperidin-4-amine derivatives with high yields (~95.3%).

Selective reduction of tetrahydropyridinylidene salts (THPS) : Recent advances describe the reduction of THPS with specific substitution patterns to obtain 2-substituted piperidin-4-ones, which can be further converted to piperidin-4-amine derivatives.

Coupling of Pyrazin-2-yl Moiety to Piperidin-4-ylamine

The attachment of the pyrazin-2-yl group to the piperidine nitrogen is commonly achieved through amide or amine coupling techniques:

Use of coupling reagents such as T3P (propylphosphonic anhydride) : This reagent facilitates the condensation of substituted pyrazine-2-carboxylic acids with piperidine or piperazine derivatives under mild conditions, yielding pyrazine-piperidine conjugates with good purity and yields (up to 86%).

Pd-catalyzed amination reactions : In related heterocyclic syntheses, palladium-catalyzed coupling of piperidine derivatives with halogenated pyrazine compounds has been reported, providing efficient routes to N-substituted piperidines.

Formation of Hydrochloride Salt

To improve the compound’s stability, solubility, and handling properties, the free base 1-Pyrazin-2-yl-piperidin-4-ylamine is converted into its hydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents. This step is often performed at low temperature (0 °C) to control reaction kinetics and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of piperidineoxime | Betaketosulfoxonium + HCl | ~95 | Concentration and storage at low temp |

| Reduction to piperidin-4-amine | Borane-pyridine complex, 0 °C to RT, overnight | High | Stirring overnight, workup with NaOH and DCM |

| Coupling with pyrazine derivative | T3P, DIPEA, DMF, room temperature, 30 min | 80-86 | Purification by silica gel chromatography |

| Hydrochloride salt formation | HCl in methanol, 0 °C | Quantitative | Salt crystallization for stability |

Spectral and Structural Confirmation

The synthesized compound and intermediates are characterized by:

IR, Raman, and NMR spectroscopy : Confirming functional groups and substitution patterns. For instance, 1-(pyrazin-2-yl) piperidin-2-ol analogs show characteristic peaks in FT-Raman and FT-IR spectra, supported by DFT calculations for vibrational modes.

Mass spectrometry (LC-MS) : Confirms molecular weight and purity of pyrazine-piperidine conjugates.

X-ray crystallography and computational studies : Provide detailed geometry and stability insights, supporting the synthetic approach.

Summary of Key Research Findings

High yields and purity are achievable by employing borane-pyridine reductions and T3P-mediated coupling reactions.

Selective reduction methods enable access to substituted piperidin-4-ones and amines that are otherwise difficult to obtain.

Pd-catalyzed amination offers alternative routes for N-substitution on piperidine rings, broadening synthetic flexibility.

Spectroscopic and computational analyses validate the structural integrity and electronic properties of the synthesized compounds.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound participates in reactions driven by its primary amine group and pyrazine ring. Major reaction categories include:

Nucleophilic Substitution

The amine group undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.

Condensation Reactions

The pyrazine ring facilitates condensation with aldehydes:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .

Redox Reactions

-

Oxidation : Hydrogen peroxide oxidizes the amine to a nitro group, forming 1-pyrazin-2-yl-piperidin-4-nitroso hydrochloride.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine analog.

Reaction Conditions and Products

Experimental protocols and outcomes are summarized below:

Neurological Drug Precursors

Alkylation with 2-bromoethylphthalimide produced intermediates for A₂A adenosine receptor antagonists, which are explored in neurodegenerative disease therapies .

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against related piperidine-pyrazine hybrids:

Structural and Spectroscopic Insights

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of pyrazine and piperidine exhibit significant antimicrobial properties. For instance, some synthesized derivatives have shown promising results against tuberculosis bacteria .

- Anticancer Properties : Studies have highlighted the potential of piperidine derivatives as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in cancer cell proliferation. Compounds similar to 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride have been identified as potential anticancer agents due to their ability to inhibit tumor growth .

The biological evaluation of this compound has revealed various activities:

- Neuroprotective Effects : Research suggests that compounds with similar structures may act as antagonists at adenosine A2A receptors, which are relevant in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's .

- Antioxidant Properties : Some derivatives have demonstrated notable antioxidant activities, indicating potential applications in combating oxidative stress-related diseases .

Case Study 1: Antimicrobial Evaluation

A series of pyrazine derivatives were synthesized and tested for antimicrobial activity using the agar well diffusion method. Among these, specific derivatives showed significant inhibition against bacterial strains, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Research

In a study focusing on PI3K inhibitors, compounds derived from similar structures to this compound were evaluated for their efficacy in suppressing cancer cell growth. The results indicated that these compounds could serve as effective therapeutic agents against certain types of cancer due to their ability to modulate key signaling pathways involved in tumorigenesis .

Mechanism of Action

1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as piperidine derivatives and pyrazine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse chemical reactions and applications.

Comparison with Similar Compounds

Table 1: Structural Features of Piperidine-Based Derivatives

| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | |

|---|---|---|---|---|---|

| 1-Pyrazin-2-yl-piperidin-4-ylamine HCl | Piperidine + pyrazine | Pyrazin-2-yl, NH₂ | C₉H₁₄ClN₅ | 231.70 | |

| 1-(Pyrimidin-2-yl)piperidin-4-amine diHCl | Piperidine + pyrimidine | Pyrimidin-2-yl, NH₂ | C₉H₁₅Cl₂N₅ | 272.17 | |

| 1-(4-Chlorobenzyl)piperidin-4-amine HCl | Piperidine + chlorobenzyl | 4-Chlorobenzyl, NH₂ | C₁₂H₁₇Cl₂N | 259.18 | |

| 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine HCl | Pyrimidine + piperazine | 4-Methoxy-6-methyl, piperazine | C₁₀H₁₇ClN₄O | 244.72 | |

| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl | Piperidine + pyridine | Pyridin-4-yl, ketone, NH₂CH₂ | C₁₂H₁₇Cl₂N₃O | 292.20 |

Key Observations :

- Heterocyclic Substitution : Pyrazine (N-rich) vs. pyrimidine (two N atoms) vs. pyridine (one N atom) influences electronic properties and target selectivity. Pyrazine’s electron-deficient nature may enhance interactions with receptors requiring π-π stacking .

- Functional Groups : The presence of a ketone group in or a chlorobenzyl group in alters hydrophobicity and bioavailability compared to the simpler amine-pyrazine system.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Key Findings :

- Solubility: The hydrochloride salt of the target compound ensures high aqueous solubility, advantageous for intravenous formulations.

- Lipophilicity (LogP) : The pyrazine derivative (LogP ~1.2) balances membrane permeability and solubility better than the chlorobenzyl analog (LogP 2.5), which may exhibit higher tissue accumulation .

- Applications : Pyrazine-containing analogs are prioritized in CNS research due to their ability to cross the blood-brain barrier, whereas pyrimidine-piperazine hybrids (e.g., ) are explored for antimicrobial activity.

Biological Activity

1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from the combination of pyrazine and piperidine moieties. The synthesis typically involves the reaction of pyrazine derivatives with piperidine under appropriate conditions, often utilizing coupling reagents like T3P (propyl phosphonic anhydride) to enhance yield and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazine derivatives, including this compound. In vitro evaluations demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds containing the piperidine structure exhibited minimal inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as broad-spectrum antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that certain piperidine-containing compounds can delay tumor growth in xenograft models, demonstrating promising anti-proliferative activity .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Molecular docking studies suggest that these compounds can effectively bind to enzymes involved in critical cellular processes, such as GlcN-6-P synthase, which is linked to antibacterial activity . Additionally, structure-activity relationship (SAR) analyses reveal that modifications on the piperidine ring can enhance potency and selectivity against target enzymes .

Case Studies

Q & A

What are the key considerations for optimizing the synthesis of 1-Pyrazin-2-yl-piperidin-4-ylamine hydrochloride?

Basic Research Question

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Exothermic reactions may necessitate gradual heating (e.g., 50–80°C for cyclization steps) to avoid side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution in piperazine-pyrazine coupling .

- Reaction Time : Extended reaction times (12–24 hours) improve yield in multi-step syntheses but may require quenching to prevent decomposition .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

Methodological validation involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of pyrazine-piperidine bonding (e.g., δ 8.3 ppm for pyrazine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions ([M+H]⁺ at m/z 210.1) and fragmentation patterns to verify structural integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect trace impurities (<0.5%) .

How does this compound interact with biological targets?

Advanced Research Question

Mechanistic studies reveal:

- Receptor Binding : The piperidine amine group facilitates hydrogen bonding with serotonin receptors (e.g., 5-HT₆), as shown in docking simulations .

- Enzyme Inhibition : Competitive inhibition of monoamine oxidase (MAO) occurs via pyrazine ring π-π stacking with flavin cofactors .

- Data Contradictions : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM in MAO inhibition) may arise from assay conditions (pH, co-solvents) or protein isoform variability .

What computational methods aid in designing derivatives of this compound?

Advanced Research Question

Innovative approaches include:

- Quantum Chemical Calculations : Density functional theory (DFT) predicts reaction pathways for pyrazine functionalization, reducing trial-and-error synthesis .

- Molecular Dynamics (MD) : Simulations of ligand-receptor complexes (e.g., 100 ns trajectories) identify stable binding conformations for structure-activity relationship (SAR) studies .

- Machine Learning : Training models on piperazine analogs (e.g., 4-(Piperazin-1-yl)-1H-indazole hydrochloride) prioritize derivatives with improved pharmacokinetic properties .

How should researchers resolve contradictory data in pharmacological studies?

Advanced Research Question

Methodological strategies include:

- Assay Standardization : Replicate experiments under identical conditions (e.g., Tris buffer pH 7.4, 37°C) to minimize variability .

- Orthogonal Validation : Cross-validate MAO inhibition using fluorometric and radiometric assays .

- Structural Analog Comparison : Compare with derivatives like 1-(Piperidin-4-yl)-1H-indazole to isolate the pyrazine moiety’s contribution to activity .

How does this compound compare to structural analogs?

Advanced Research Question

Key differences are highlighted below:

| Compound Name | Structural Feature | Pharmacological Impact | Source |

|---|---|---|---|

| 4-(Piperazin-1-yl)-1H-indazole | Indazole core | Higher 5-HT₆ affinity (IC₅₀ = 8 μM) | |

| 1-(Pyridin-3-yl)piperazine | Pyridine substitution | Reduced MAO inhibition (IC₅₀ = 50 μM) | |

| 1-(Piperidin-4-yl)-1H-pyrazole | Pyrazole ring | Enhanced metabolic stability |

The pyrazine moiety in the target compound confers unique solubility and selectivity profiles compared to analogs .

What environmental factors influence the stability of this compound?

Basic Research Question

Stability assays indicate:

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the piperidine amine group .

- Light Sensitivity : UV exposure (λ = 254 nm) induces pyrazine ring decomposition; store in amber vials at -20°C .

- Humidity Control : Hygroscopic properties necessitate desiccants (silica gel) during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.